molecular formula C12H17NO2 B1217040 Salsolidine CAS No. 5784-74-7

Salsolidine

Cat. No. B1217040
CAS RN: 5784-74-7
M. Wt: 207.27 g/mol
InChI Key: HMYJLVDKPJHJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of salsolidine has been approached through various strategies, highlighting the complexity and versatility of organic synthesis techniques. Kaufman (2004) discussed a wide variety of synthetic strategies leading to this compound, especially emphasizing its optically active forms, demonstrating the compound's significance in stereochemistry and the challenge of achieving enantiomeric purity (Kaufman, 2004). Kametani and Okawara (1977) achieved the synthesis of optically active this compound through the reduction of optically active N-alkyl-3,4-dihydro-6,7-dimethoxyisoquinolinium iodides, followed by hydrogenolysis, highlighting the role of reducing agents and catalysts in the synthesis of complex organic molecules (Kametani & Okawara, 1977).

Molecular Structure Analysis

This compound's molecular structure is characterized by its tetrahydroisoquinoline core, a common motif in many bioactive alkaloids. The complexity of its structure, including its stereochemistry, poses challenges and opportunities in its synthesis and functionalization. Research efforts have focused on achieving high enantiomeric purities and understanding the molecular basis of its interactions and activity.

Chemical Reactions and Properties

This compound undergoes various chemical reactions typical of secondary amino groups, leading to the synthesis of numerous derivatives with potential bioactivity. Koval'skaya et al. (2023) synthesized several this compound derivatives, evaluating their cytotoxic properties against different cell lines, demonstrating the compound's versatility and potential in medicinal chemistry applications (Koval'skaya et al., 2023).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in pharmaceutical formulations. These properties are determined by its molecular structure and influence its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity, stability, and interaction with biological molecules, underpin its pharmacological potential. Its ability to undergo N-methylation and oxidation reactions in the brain has implications for its role in neurochemical processes and diseases (Naoi et al., 2004). Understanding these chemical properties is essential for designing derivatives with enhanced activity and reduced toxicity.

Scientific Research Applications

Synthetic Pathways

Salsolidine, a simple 1-substituted tetrahydroisoquinoline, has been synthesized through various strategies, mainly focusing on its optically active forms. This research is crucial for understanding the structural and chemical properties of this compound (Kaufman, 2004).

Comparative Action on Tissue Culture and Animal Tumor Strains

This compound, derived from methyltetrahydroquinoline, has been studied for its cytotoxic effects in KML cell culture and its antitumor activity on various animal tumor strains. This highlights its potential in cancer research and therapy (Kuznetsova, Abdullaeva, & Sadikov, 2005).

In Vitro Angiotensin Converting Enzyme Inhibiting Activity

Research on Salsola species, including this compound, has shown promising results in treating hypertension. These findings support its traditional use in managing blood pressure, providing a scientific basis for its medicinal application (Loizzo et al., 2007).

Impact on Neural Stem Cells

This compound's effects on neural stem cells (NSCs) have been explored, particularly focusing on apoptosis and PI3K survival signaling. This research is critical for understanding this compound's potential impact on neurogenesis and its implications in neurological conditions like Parkinson's disease (Shukla et al., 2013).

Therapeutic Effect in Chronic Heart Failure

A study on salsolinol's effects on doxorubicin-induced chronic heart failure in rats demonstrated its potential in improving heart function and myocardial energy metabolism. This research provides insights into this compound's therapeutic applications in cardiovascular diseases (Wen et al., 2019).

Role in Brain Functions and Disorders

The involvement of salsolinol in brain functions and neurological disorders, particularly its implications in Parkinson's disease, has been a significant area of research. Studies have examined its biosynthesis, distribution, and interactions with various brain enzymes, highlighting its potential role in neurodegenerative diseases (Voon et al., 2020).

Mechanism of Action

Salsolidine, also known as 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydro-isoquinoline, is a tetrahydroisoquinoline alkaloid . This compound has been found to have several effects on the body, which are discussed in detail below.

Target of Action

The primary target of this compound is Monoamine Oxidase A (MAO A) . MAO A is an enzyme that plays a crucial role in the metabolism of monoamines in the brain, including serotonin, norepinephrine, and dopamine .

Mode of Action

This compound acts as a stereoselective competitive inhibitor of MAO A . This means it competes with the substrate (the molecule upon which an enzyme acts) for the active site of the enzyme. The R-salsolidine is more active against MAO A than S-salsolidine .

Biochemical Pathways

By inhibiting MAO A, this compound affects the metabolic pathways of monoamines. This can lead to an increase in the levels of these neurotransmitters in the brain, which can affect mood and behavior .

Pharmacokinetics

As a competitive inhibitor of mao a, it is likely that this compound needs to be present in the body at sufficient concentrations to exert its effects .

Result of Action

The inhibition of MAO A by this compound can lead to an increase in the levels of monoamines in the brain. This can have various effects, depending on the specific neurotransmitter levels that are altered .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances that also inhibit MAO A could potentially enhance the effects of this compound . .

Safety and Hazards

Salsolidine should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYJLVDKPJHJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63283-42-1 (hydrochloride)
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20959384
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5784-74-7, 38520-68-2
Record name Salsolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (47.0 g, 0.229 m) and NaOH (5 g) in absolute methanol (500 ml) was added NaBH4 (34.6 g, 0.917 m) and the mixture stirred for 2 hr (TLC complete) and allowed to stand overnight. The mixture was cooled in an ice bath, treated carefully with 20% HCl until pH 1 was achieved and then heated to 50° for 1 hr. The solvent was then removed on the aspirator and the residue dissolved in 1 liter H2O. The solution was basified to pH 11 with NaOH (20%) and extracted with 3×250 ml CHCl3. The extracts were dried over MgSO4 and evaporated to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline as an oil, 47.6 g (100% yield).
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline hydrochloride (58.4 g, 0.24 m) in 1 liter of methanol and 5% Pd/C (5 g) were combined under nitrogen in a pressure bottle and the mixture hydrogenated at 40 psi and ambient temperature on a Parr apparatus for 18 hr. The catalyst was removed by filtration and the solvent evaporated. The residue was dissolved in H2O (1 liter), basified to pH 11 with 50% NaOH and extracted with CHCl3 (3×300 ml). The extracts were dried over MgSO4 and evaporated to dryness (aspirator, then high vacuum) to give 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, 35.2 g (70% yield).
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salsolidine
Reactant of Route 2
Salsolidine
Reactant of Route 3
Reactant of Route 3
Salsolidine
Reactant of Route 4
Reactant of Route 4
Salsolidine
Reactant of Route 5
Salsolidine
Reactant of Route 6
Salsolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.